Fenspiride-d5 N-Oxide
Description
Contextualization of Fenspiride (B195470) in Medicinal Chemistry and its Primary Chemical Transformations
Fenspiride is an oxazolidinone spiro compound that has been used in the treatment of respiratory diseases due to its anti-inflammatory, anti-bronchoconstrictor, and antitussive properties. ncats.iowikipedia.orgchemicalbook.com Chemically, its structure is 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one. wikipedia.orgnih.gov The synthesis of fenspiride can be achieved through various routes, including processes involving a nitro-aldol condensation, a Reformatsky reaction followed by a Curtius rearrangement, or a Strecker-type reaction. mdpi.comacs.org
The Significance of N-Oxidation in Drug Metabolism and Xenobiotic Biotransformation
N-oxidation is a common and significant metabolic pathway for many nitrogen-containing xenobiotics, which are foreign substances to an organism like drugs. nih.govwikipedia.org This process is a type of Phase I metabolic reaction, which typically introduces or exposes polar functional groups on a molecule. drughunter.com These reactions are often catalyzed by enzymes such as cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs). drughunter.commdpi.comuomus.edu.iq
The formation of N-oxides can have several consequences for a drug molecule. It generally increases the water solubility of the compound, which can facilitate its excretion from the body. drughunter.com While N-oxidation is often a detoxification step, the resulting metabolites can sometimes be reactive and contribute to the pharmacological or toxicological profile of the parent drug. nih.gov For some drugs, N-oxide metabolites have been developed as prodrugs, which are bioreduced in the body back to the active parent drug. mdpi.com
Fundamental Principles and Research Utility of Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a powerful technique used extensively in pharmaceutical research to trace the fate of drugs within biological systems. musechem.comnih.gov This method involves replacing one or more atoms of a drug molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comaptochem.com Because these labeled molecules are chemically nearly identical to their unlabeled counterparts, they generally exhibit the same biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
The primary advantage of isotopic labeling lies in the ability to differentiate the labeled compound from its endogenous or unlabeled exogenous counterparts using mass spectrometry (MS). nih.gov Deuterated standards, in particular, are widely used as internal standards in quantitative analysis. clearsynth.comtexilajournal.com They co-elute with the analyte of interest in chromatographic separations but are distinguished by their higher mass-to-charge ratio in the mass spectrometer. aptochem.com This allows for highly accurate and precise quantification by correcting for variability in sample preparation, chromatographic injection, and ionization efficiency. aptochem.comscioninstruments.com
Overview of Fenspiride-d5 N-Oxide as a Research Compound and Analytical Reference Standard
This compound is specifically designed for use as an internal standard in the quantitative analysis of Fenspiride N-Oxide, a metabolite of fenspiride. pharmaffiliates.com The "d5" designation indicates that five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium atoms. caymanchem.com This mass difference allows it to be distinguished from the unlabeled Fenspiride N-Oxide by mass spectrometry.
As an analytical reference standard, this compound is crucial for the development and validation of bioanalytical methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). walshmedicalmedia.comuniv.kiev.ua These methods are essential for accurately measuring the concentration of fenspiride and its metabolites in biological matrices like plasma and urine. nih.govwalshmedicalmedia.com Such studies are fundamental to understanding the pharmacokinetics of fenspiride.
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic and industrial inquiry involving this compound is to facilitate precise and accurate quantification of fenspiride's metabolic product, Fenspiride N-Oxide. This supports several key areas of research:
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of fenspiride. nih.gov This includes measuring the rate of formation and elimination of its metabolites.
Metabolite Identification: Confirming the structure of metabolites formed in vivo and in vitro.
Bioequivalence Studies: Comparing the bioavailability of different formulations of fenspiride. walshmedicalmedia.com
Drug-Drug Interaction Studies: Investigating how co-administered drugs might affect the metabolism of fenspiride. patsnap.com
By providing a reliable internal standard, this compound enhances the quality and reliability of data generated in these critical studies, ultimately contributing to a comprehensive understanding of fenspiride's behavior in the body.
Properties
Molecular Formula |
C₁₅H₁₅D₅N₂O₃ |
|---|---|
Molecular Weight |
281.36 |
Synonyms |
trans- 8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one-d5 8-Oxide; (5α,8β)-8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one-d5 8-Oxide; |
Origin of Product |
United States |
Chemical Synthesis and Deuterium Labeling Strategies for Fenspiride D5 N Oxide
Retrosynthetic Analysis of Fenspiride (B195470) and its N-Oxide Analogues
Fenspiride is an oxazolidinone spiro compound. wikipedia.org A retrosynthetic analysis of Fenspiride N-oxide reveals that the core structure can be disconnected at the tertiary amine. This suggests a synthetic route starting from a suitable piperidine (B6355638) derivative and a phenethyl group. The N-oxide functionality can be introduced in the final step by oxidation of the tertiary amine. The key synthons are the 1-oxa-3,8-diazaspiro[4.5]decan-2-one ring system and a phenethyl halide. A plausible forward synthesis would involve the alkylation of the secondary amine of the spirocycle with a phenethyl halide, followed by oxidation of the resulting tertiary amine to the corresponding N-oxide.
Methodologies for the Chemical Oxidation of Tertiary Amines to N-Oxides
The conversion of tertiary amines to N-oxides is a well-established transformation in organic synthesis. thieme-connect.de These N-oxides are highly polar molecules and can be used as intermediates or as protecting groups for amines. wikipedia.org
A variety of reagents and conditions can be employed for the oxidation of tertiary amines. thieme-connect.deasianpubs.org The choice of oxidant often depends on the substrate's sensitivity and the desired reaction scale. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in academia and industry. wikipedia.org Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective. thieme-connect.de Other methods include the use of Caro's acid or catalytic systems. wikipedia.orgasianpubs.org For instance, flavin-catalyzed oxidation with hydrogen peroxide offers a mild and efficient route to N-oxides. acs.org Ruthenium-catalyzed oxidations have also been reported, using either molecular oxygen or other oxidants like bromamine-T. asianpubs.org
Table 1: Oxidizing Agents for Tertiary Amine N-Oxide Formation
| Oxidizing Agent | Typical Reaction Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., flavin, tungstate) in a solvent like methanol (B129727) or water at room temperature. | acs.orgresearchgate.net |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Used in chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. | masterorganicchemistry.com |
| 2-Sulfonyloxaziridines (Davis' Reagents) | Aprotic and neutral conditions, typically in a solvent like CDCl₃ at room temperature. | asianpubs.org |
| Ruthenium Trichloride (RuCl₃) / O₂ | Cobalt(II) Schiff base complex catalyst, molecular oxygen, in 1,2-dichloroethane (B1671644) at room temperature. | asianpubs.org |
| Sodium Percarbonate | Used with rhenium-based catalysts under mild conditions. | organic-chemistry.org |
The oxidation of a tertiary amine introduces a new stereocenter if the three substituents on the nitrogen are different and the nitrogen atom is part of a chiral molecule. In the case of fenspiride, the nitrogen atom is part of a spirocyclic system. The approach of the oxidizing agent can be influenced by the steric environment around the nitrogen atom. For cyclic amines, oxidation often occurs from the less sterically hindered face. For instance, in piperidine rings, equatorial attack of the oxidant is often favored to avoid steric clashes with axial substituents. thieme-connect.de The stereochemical outcome of the N-oxidation can influence the biological activity and physical properties of the resulting N-oxide.
Design and Execution of Deuterium (B1214612) Incorporation for Fenspiride-d5 N-Oxide Synthesis
Deuterium-labeled compounds are invaluable tools in drug discovery and development, primarily for their use in pharmacokinetic studies and as internal standards for mass spectrometry-based quantification. nih.govnih.gov The increased mass of deuterium allows for clear differentiation from the unlabeled compound. nih.gov
For this compound, the five deuterium atoms are incorporated into the phenyl ring of the phenethyl group. pharmaffiliates.comcaymanchem.com This labeling pattern is advantageous because C-D bonds are stronger than C-H bonds, which can slow down metabolic processes that involve the cleavage of these bonds. nih.govnih.gov Specifically, deuteration of aromatic rings can enhance metabolic stability. nih.gov This site-specific labeling ensures that the deuterium atoms are not easily exchanged under physiological conditions.
The synthesis of the deuterated phenethyl group is a key step. A common strategy is to start with a deuterated precursor. For instance, perdeuterated benzene (B151609) can be a starting material. However, more targeted methods are often preferred for site-specific deuteration. One approach involves the hydrogen-isotope exchange (HIE) of a suitable precursor. nih.gov For example, phenethyl alcohol or phenethyl bromide can be subjected to deuteration conditions. Catalytic methods, often employing palladium or platinum catalysts with a deuterium source like D₂O, can facilitate selective H-D exchange. nih.gov Another strategy involves the synthesis of a deuterated building block, such as benzaldehyde-d5, which can then be elaborated into the desired phenethyl-d5 moiety. cdnsciencepub.com The synthesis of the final this compound would then proceed by coupling the deuterated phenethyl group with the spirocyclic amine, followed by N-oxidation as previously described.
Purification and Isolation Techniques for Deuterated N-Oxide Compounds
The purification and isolation of deuterated N-oxide compounds, such as this compound, present unique challenges primarily due to the high polarity imparted by the N-oxide functional group. This polarity significantly influences the compound's solubility and its interaction with chromatographic stationary phases, necessitating specialized purification strategies.
Standard column chromatography on silica (B1680970) gel is a common technique, but the strong adsorption of highly polar N-oxides to the silica surface can make elution difficult. researchgate.net Effective purification often requires highly polar mobile phases, such as solvent systems containing methanol mixed with dichloromethane (DCM). researchgate.net For instance, a gradient starting with a low percentage of methanol in DCM, which is gradually increased, can facilitate the elution of the target N-oxide compound after less polar impurities have been washed away. researchgate.net It is critical to use neutral or acidic mobile phases, as basic conditions (e.g., using ammoniated methanol) can dissolve the silica gel matrix, especially at high methanol concentrations. researchgate.net
Alternative stationary phases like alumina (B75360) can be employed, particularly when dealing with compounds that show problematic interactions with silica. scielo.br In some cases, the residue containing the N-oxide is purified by column chromatography using alumina with a solvent such as dichloromethane. scielo.br
For particularly challenging separations of very polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly common and effective technique. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent, providing a different selectivity mechanism compared to traditional normal-phase or reverse-phase chromatography.
The selection of an appropriate purification strategy depends on the specific properties of the N-oxide molecule and the impurities present. researchgate.net A summary of common chromatographic techniques is provided in the table below.
Table 1: Chromatographic Purification Strategies for N-Oxide Compounds
| Technique | Stationary Phase | Typical Mobile Phase System | Key Considerations |
|---|---|---|---|
| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol Gradient | Highly polar N-oxides may adsorb strongly; Avoid basic modifiers to prevent silica dissolution. researchgate.net |
| Normal-Phase Chromatography | Alumina | Dichloromethane or Ethyl Acetate/Petroleum Ether | An alternative to silica for certain compounds; can offer different selectivity. scielo.br |
| HILIC | Polar (e.g., aminopropyl, amide) | Acetonitrile/Water or Aqueous Buffers | Effective for very polar compounds that are poorly retained in reversed-phase chromatography. researchgate.net |
Characterization of Isotopic Purity and Enrichment in this compound
Determining the isotopic purity and the degree of deuterium enrichment is a critical step in the characterization of any deuterated compound. rsc.org For this compound, which may be used as an internal standard in mass spectrometry-based quantitative analyses, confirming its isotopic composition is essential for accuracy. rsc.orgcaymanchem.com The primary analytical methods for this characterization are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization high-resolution mass spectrometry (ESI-HR-MS) is a powerful technique for rapidly assessing the isotopic purity of deuterium-labeled compounds. nih.govresearchgate.net This method is highly sensitive, requires minimal sample amounts, and is cost-effective. researchgate.net The analysis involves recording a full-scan mass spectrum of the compound, which allows for the clear distinction of the H/D isotopolog ions (from D₀ to D₅ for this compound). researchgate.net The isotopic purity is then calculated based on the relative abundance of these isotopolog ions in the mass spectrum. researchgate.net For example, the percentage of isotopic purity for a d5 compound is determined by the ratio of the intensity of the d5 ion peak to the sum of intensities of all relevant isotopolog peaks (d0 through d5). rsc.org Tandem mass spectrometry (MS/MS) can provide additional structural information and help confirm the location of the deuterium labels. researchgate.net
The combination of HR-MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized this compound. rsc.org
Table 2: Example Mass Spectrometry Data for Isotopic Enrichment Analysis of this compound
| Isotopolog | Description | Theoretical m/z (Monoisotopic) | Observed Relative Abundance (%) |
|---|---|---|---|
| d₀ | Unlabeled Fenspiride N-Oxide | 276.1525 | 0.1 |
| d₁ | Contains one deuterium atom | 277.1588 | 0.2 |
| d₂ | Contains two deuterium atoms | 278.1650 | 0.5 |
| d₃ | Contains three deuterium atoms | 279.1713 | 1.2 |
| d₄ | Contains four deuterium atoms | 280.1776 | 3.0 |
| d₅ | Fully labeled this compound | 281.1838 | 95.0 |
| Calculated Isotopic Enrichment for d₅ | (Abundance of d₅ / Total Abundance of d₀-d₅) x 100 | - | 95.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from experimental analysis.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Fenspiride |
| Methanol |
| Dichloromethane (DCM) |
| Ethyl Acetate |
| Petroleum Ether |
| Acetonitrile |
Mechanistic and Enzymatic Aspects of Fenspiride N Oxide Metabolic Formation
Biochemical Pathways of N-Oxidation in Mammalian Systems
The metabolic conversion of fenspiride (B195470) to its N-oxide metabolite is primarily facilitated by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) system. nih.govoptibrium.com These enzyme systems catalyze the introduction of an oxygen atom onto the tertiary amine nitrogen of the fenspiride molecule. wikipedia.orgmdpi.com
The Flavin-Containing Monooxygenase (FMO) system is a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govwikipedia.org Unlike CYPs, the FMO catalytic cycle does not require substrate binding to activate molecular oxygen. nih.govresearchgate.net The FMO enzyme first forms a stable C4a-hydroperoxyflavin intermediate, which then oxygenates any suitable substrate that enters the active site. researchgate.netnih.gov
N-oxidation by FMOs is a major metabolic route for many drugs containing tertiary amine moieties. optibrium.comoptibrium.com There are five active FMO isoforms in humans (FMO1-5), with FMO3 being the most abundant in the adult human liver. wikipedia.orgnih.govfrontiersin.org These enzymes play a significant role in the detoxification of a wide array of compounds. frontiersin.org Given the chemical structure of fenspiride, which contains a tertiary amine, it is a probable substrate for FMO-mediated N-oxidation. drugbank.comnih.gov The reaction involves the transfer of an oxygen atom from the FAD-hydroperoxide cofactor to the nitrogen atom of fenspiride, resulting in the formation of Fenspiride N-Oxide. optibrium.com
Table 1: Key Characteristics of Flavin-Containing Monooxygenases (FMOs)
| Feature | Description |
|---|---|
| Cofactors | NADPH, FAD, O₂ wikipedia.org |
| Primary Location | Endoplasmic Reticulum of the liver, kidney, and lung wikipedia.org |
| Mechanism | Oxygenation of soft nucleophiles (e.g., nitrogen, sulfur) nih.govfrontiersin.org |
| Key Human Isoforms | FMO1, FMO2, FMO3, FMO4, FMO5 nih.govfrontiersin.org |
| Catalytic Cycle | Formation of a stable hydroperoxyflavin intermediate prior to substrate interaction nih.gov |
The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is a primary driver of Phase I drug metabolism, responsible for the oxidative biotransformation of a vast majority of clinical drugs. mdpi.comnih.gov The CYP1, 2, and 3 families are particularly important for xenobiotic metabolism. nih.gov These enzymes catalyze a variety of oxidative reactions, including the N-oxidation of amines. mdpi.com
Table 2: Major Human CYP Isoforms in Drug Metabolism
| CYP Isoform | Substrates | Role in Amine Oxidation |
|---|---|---|
| CYP3A4/5 | Metabolizes ~50% of clinical drugs youtube.com | Known to oxidize nitrogen-containing compounds. mdpi.com |
| CYP2D6 | Antidepressants, antipsychotics, beta-blockers | Important for metabolism of basic amine substrates. nih.gov |
| CYP2C9 | NSAIDs, warfarin | Can participate in oxidation of various xenobiotics. nih.gov |
| CYP2C19 | Proton pump inhibitors, clopidogrel | Contributes to Phase I metabolism. nih.gov |
| CYP1A2 | Caffeine, theophylline (B1681296) | Can catalyze N-oxidation reactions. nih.gov |
In Vitro Studies on Fenspiride N-Oxide Formation
To elucidate the metabolic pathways of a drug candidate and identify the enzymes involved, a variety of in vitro experimental systems are employed. These models are crucial for metabolic profiling and predicting in vivo pharmacokinetic behavior. milecell-bio.comspringernature.com
Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes, prepared by homogenization and centrifugation of liver tissue. milecell-bio.com They are a rich source of Phase I enzymes, including CYPs and FMOs, and are widely used for metabolic stability screening and metabolite identification. milecell-bio.compharmaron.com Incubating fenspiride with liver microsomes in the presence of NADPH allows for the characterization of its oxidative metabolites, including Fenspiride N-Oxide. nih.govmedipol.edu.tr
Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors at physiological levels. researchgate.netnih.gov They provide a more comprehensive and physiologically relevant model for predicting in vivo metabolic clearance compared to microsomes. researchgate.net Studies using cryopreserved or fresh hepatocytes can be used to determine the rate of Fenspiride N-Oxide formation and its subsequent potential for conjugation or other metabolic transformations. springernature.compharmaron.com Comparing metabolic rates between microsomes and hepatocytes can help distinguish the contributions of different enzyme systems. nih.gov
Reaction phenotyping is the process of identifying the specific enzyme isoforms responsible for a particular metabolic pathway. nih.gov This is critical for predicting potential drug-drug interactions and understanding interindividual variability in drug response. labcorp.com Two primary approaches are used:
Recombinant Enzymes: Fenspiride can be incubated with a panel of individually expressed human CYP and FMO isoforms (e.g., from baculovirus-infected insect cells) to directly measure the formation of Fenspiride N-Oxide by each specific enzyme. nih.gov This method provides definitive evidence of which enzymes can catalyze the reaction.
Chemical Inhibition: In this approach, fenspiride is incubated with pooled human liver microsomes in the presence and absence of isoform-selective chemical inhibitors. labcorp.com A significant reduction in the formation of Fenspiride N-Oxide in the presence of a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) implicates that particular enzyme in the metabolic pathway. labcorp.com Since specific inhibitors for FMOs are less common, heat inactivation is often used to differentiate FMO activity from CYP activity, as FMOs are generally more heat-labile. nih.gov
Reversible Metabolic Processes: Reduction of Fenspiride N-Oxide
Enzymatic Systems Mediating N-Oxide Reduction (e.g., Nitroreductases)
The reduction of an N-oxide back to its parent tertiary amine is a recognized metabolic pathway for several xenobiotics. This reductive metabolism can be carried out by various enzymatic systems. While the specific enzymes responsible for the reduction of Fenspiride N-Oxide have not been definitively identified in the available literature, we can look at general enzymatic systems known to mediate such reactions.
One such class of enzymes is the nitroreductases . These are a family of enzymes that are known to reduce nitro-containing compounds. libretexts.org Their role in N-oxide reduction is less direct. N-oxide reduction is more commonly associated with cytochrome P450 (CYP) enzymes operating under anaerobic or hypoxic conditions, as well as other reductases such as aldehyde oxidase (AO) and xanthine (B1682287) oxidase (XO).
The general mechanism for N-oxide reduction by CYP enzymes involves the transfer of an electron from NADPH-cytochrome P450 reductase to the heme iron of the CYP, which then reduces the N-oxide substrate.
Hypothetical Enzymatic Contribution to Fenspiride N-Oxide Reduction:
| Enzyme System | Potential Role in Fenspiride N-Oxide Reduction | Cofactors | Cellular Location |
| Cytochrome P450 (CYP) | Can catalyze the reduction of N-oxides, particularly under low oxygen conditions. | NADPH | Endoplasmic Reticulum |
| Aldehyde Oxidase (AO) | Known to reduce a variety of N-heterocyclic compounds and N-oxides. | FAD, Molybdenum | Cytosol |
| Xanthine Oxidase (XO) | Has broad substrate specificity and can reduce N-oxides. | FAD, Molybdenum | Cytosol |
This table is illustrative and based on the general functions of these enzyme systems in drug metabolism. Specific studies on Fenspiride N-Oxide are required for confirmation.
The Concept of Metabolic Interconversion and Recycling
The interconversion between a drug and its N-oxide metabolite creates a futile cycle of oxidation and reduction. The extent of this recycling depends on the relative activities of the oxidizing enzymes (e.g., CYPs, FMOs) that form the N-oxide and the reducing enzymes (e.g., CYPs, AO, XO) that convert it back to the parent amine.
Isotope Effects in Fenspiride N-Oxide Metabolic Pathways
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE) . libretexts.orglibretexts.org This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction. libretexts.org
In the case of Fenspiride-d5 N-Oxide, the five deuterium atoms are located on the phenylethyl moiety. If the metabolism of the N-oxide involves the cleavage of a C-D bond on this part of the molecule, a primary KIE would be expected, leading to a slower rate of metabolism compared to the non-deuterated Fenspiride N-Oxide. If the C-D bonds are not broken during metabolism, a smaller, secondary KIE might still be observed.
The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., kH/kD. libretexts.org
Potential Impact of Deuteration on Fenspiride N-Oxide Metabolism:
| Metabolic Pathway | Potential for KIE | Expected kH/kD | Rationale |
| N-Oxide Reduction | Low | ~1 | The C-D bonds are not directly involved in the reduction of the N-oxide group. |
| Hydroxylation of the phenylethyl ring | High | >1 | This would involve the breaking of a C-D bond, which is typically a rate-limiting step. |
This table presents a hypothetical scenario. Actual KIE values would need to be determined experimentally.
Comparative In Vitro Metabolic Studies Across Species (Methodological Aspects)
Comparative in vitro metabolic studies are crucial in drug development to assess how a drug candidate might be metabolized in humans versus preclinical toxicology species. These studies help in identifying potential differences in metabolic pathways and the formation of unique or disproportionate metabolites across species.
Methodologically, these studies typically involve incubating the test compound (in this case, this compound) with subcellular fractions from the liver (the primary site of drug metabolism) of different species, such as humans, rats, mice, dogs, and monkeys. The most commonly used in vitro systems include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of cytochrome P450 enzymes. They are useful for studying Phase I oxidative and reductive metabolism.
Hepatocytes: These are whole liver cells and contain a broader range of both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism.
Recombinant Enzymes: These are individual drug-metabolizing enzymes (e.g., a specific CYP isozyme) expressed in a cellular system, allowing for the precise identification of the enzymes involved in a particular metabolic pathway.
Following incubation, the samples are analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the parent compound and its metabolites.
Illustrative Design of a Comparative In Vitro Metabolic Study for this compound:
| Parameter | Description |
| Test System | Human, Rat, and Dog Liver Microsomes and Hepatocytes |
| Test Compound | This compound |
| Incubation Conditions | 37°C, with appropriate cofactors (e.g., NADPH for CYPs) |
| Analytical Method | LC-MS/MS |
| Endpoints | Rate of disappearance of this compound; Formation and identification of metabolites |
This table outlines a general methodological approach. The specific details of such a study would need to be optimized.
Advanced Analytical Methodologies Employing Fenspiride D5 N Oxide
Application of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards (SIL-IS) is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). A SIL-IS, such as Fenspiride-d5 N-Oxide, is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of a stable isotope-labeled analog of the analyte to the sample prior to any sample processing. The fundamental principle of IDMS is that the SIL-IS is chemically identical to the analyte and will therefore exhibit the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer.
By measuring the ratio of the signal from the endogenous, non-labeled analyte to the signal from the added labeled internal standard, precise quantification can be achieved. Any loss of analyte during the sample preparation process will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant. This allows for highly accurate determination of the analyte concentration, correcting for variations in extraction recovery and instrumental response.
Biological samples are complex mixtures containing numerous endogenous components such as salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. medipharmsai.comsannova.netnih.govnih.gov
The use of a SIL-IS like this compound is the most effective strategy to compensate for matrix effects. nih.gov Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the ion source. nih.gov Consequently, while the absolute signal intensities of both the analyte and the internal standard may vary due to matrix effects, their ratio remains unaffected, ensuring the reliability and accuracy of the quantitative results. nih.gov
Interactive Data Table: Impact of Internal Standard on Mitigating Matrix Effects
The following table illustrates the theoretical impact of using a stable isotope-labeled internal standard (SIL-IS) versus a structural analog internal standard in the presence of ion suppression.
| Sample Type | Analyte Peak Area (Arbitrary Units) | Structural Analog IS Peak Area | Analyte/Analog IS Ratio | SIL-IS Peak Area | Analyte/SIL-IS Ratio | Calculated Concentration (vs. Standard) |
| Standard in Solvent | 100,000 | 100,000 | 1.00 | 100,000 | 1.00 | Reference |
| Sample with Ion Suppression (Analog IS) | 50,000 | 90,000 | 0.56 | 50,000 | 1.00 | Inaccurate |
| Sample with Ion Suppression (SIL-IS) | 50,000 | 100,000 | 1.00 | 50,000 | 1.00 | Accurate |
Chromatographic Separation Techniques for this compound and Related Compounds
Effective chromatographic separation is critical for resolving the analyte and its internal standard from other sample components, which is a prerequisite for accurate mass spectrometric analysis. The choice of chromatographic technique and the optimization of its parameters are tailored to the specific properties of the compounds of interest.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for the bioanalysis of fenspiride (B195470) and its metabolites. nih.gov The development of a robust HPLC method for this compound and the parent drug involves careful selection of the stationary phase, mobile phase, and gradient conditions.
Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the separation of fenspiride and its metabolites. These columns effectively retain the relatively nonpolar fenspiride molecule.
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier like acetonitrile or methanol (B129727). nih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes.
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all compounds of interest and to separate them from matrix interferences. nih.gov For instance, a dual gradient system has been successfully used to separate fenspiride from its degradation products, including Fenspiride N-Oxide. nih.gov
A published UPLC-MS/MS method for the quantification of fenspiride in human plasma utilized a C18 column with a gradient mixture of acetonitrile and water (both containing 0.2% formic acid) at a flow rate of 0.4 mL/min. Such a method could be adapted for the simultaneous analysis of fenspiride and this compound.
Interactive Data Table: Example HPLC Gradient for Fenspiride Analysis
This table provides an example of a gradient elution program that could be used for the separation of fenspiride and its N-oxide metabolite.
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 10 | 90 | 0.4 |
| 6.0 | 10 | 90 | 0.4 |
| 6.1 | 95 | 5 | 0.4 |
| 8.0 | 95 | 5 | 0.4 |
Gas chromatography (GC) is generally not the preferred method for the analysis of N-oxide compounds. gcms.cz Several factors make GC analysis of N-oxides challenging:
Thermal Instability: N-oxides are often thermally labile and can degrade at the high temperatures typically used in GC injectors and columns. This degradation can lead to the formation of the parent amine, resulting in inaccurate quantification of the N-oxide.
Polarity: The N-oxide functional group imparts high polarity to the molecule, which can lead to poor peak shape (tailing) and irreversible adsorption on the GC column.
Reactivity: N-oxides can be reactive and may interact with active sites within the GC system.
While some studies have reported the GC-MS analysis of fenspiride, these methods often involve complex sample preparation steps, including derivatization, to improve the volatility and thermal stability of the analyte. researchgate.net However, these derivatization steps may not be suitable for the direct analysis of the N-oxide metabolite. Therefore, HPLC-MS/MS remains the more robust and reliable technique for the analysis of this compound.
When using a deuterated internal standard like this compound, it is important to optimize the chromatographic conditions to ensure that it co-elutes as closely as possible with the non-labeled analyte. While the physicochemical properties of deuterated and non-deuterated compounds are very similar, slight differences in retention time can sometimes be observed. This is known as the "isotope effect."
This effect is generally minimal but can be more pronounced in certain chromatographic systems. To minimize any potential chromatographic shift between Fenspiride N-Oxide and this compound, the following parameters should be carefully optimized:
Mobile Phase Composition: Fine-tuning the organic solvent content and the pH of the aqueous phase can help to minimize any separation between the labeled and unlabeled compounds.
Column Temperature: Maintaining a consistent and optimized column temperature can reduce variability in retention times.
Flow Rate: A stable and optimized flow rate is crucial for reproducible chromatography.
By ensuring near-perfect co-elution, the analyte and its deuterated internal standard will experience the exact same matrix effects at the same point in time, further enhancing the accuracy of the isotope dilution method.
Mass Spectrometry for Detection, Identification, and Quantification
Mass spectrometry (MS) is the cornerstone for the analysis of Fenspiride N-Oxide, providing unparalleled sensitivity and selectivity. When coupled with chromatographic separation techniques, MS allows for the robust detection, unambiguous identification, and accurate quantification of the analyte in complex samples. The use of this compound as an internal standard is considered the gold standard in quantitative bioanalysis, as it co-elutes with the unlabeled analyte and experiences similar ionization effects, thereby ensuring high accuracy and precision.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred methodology for the analysis of Fenspiride N-Oxide, a known degradation product and potential metabolite of Fenspiride. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. In a typical assay, this compound is added to samples at a known concentration to serve as an internal standard. The ability of LC-MS/MS to selectively monitor specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard minimizes interferences from the sample matrix, leading to reliable quantification.
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantification. It involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, stable product ion in the third quadrupole.
For Fenspiride N-Oxide and its deuterated analogue, the protonated molecules are selected as the precursor ions. The primary product ion often results from the characteristic neutral loss of an oxygen atom ([M+H-16]⁺), a common fragmentation for N-oxides. nih.gov Another significant product ion corresponds to the phenethyl moiety. The five deuterium atoms on the phenyl ring of this compound result in a 5 Dalton mass shift for both the precursor ion and the phenethyl product ion, allowing for their distinct detection.
Table 1: Predicted MRM Transitions for Fenspiride N-Oxide and this compound This interactive table outlines the predicted mass-to-charge ratios (m/z) for precursor and product ions used in MRM analysis.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion (m/z) | Secondary Product Ion (m/z) |
|---|---|---|---|
| Fenspiride N-Oxide | 277.2 | 261.2 ([M+H-16]⁺) | 105.1 (Phenethyl ion) |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds. This technique is invaluable for confirming the identity of metabolites or degradation products like Fenspiride N-Oxide. By measuring the mass of an ion with high precision (typically to within 5 parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The use of this compound as a reference compound in HRMS studies further enhances confidence in identification.
Table 2: Theoretical Accurate Masses for Fenspiride N-Oxide and this compound This interactive table shows the calculated exact masses for the protonated molecules, which can be verified by HRMS.
| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) |
|---|---|---|
| Fenspiride N-Oxide | C₁₅H₂₀N₂O₃ | 277.15467 |
The analysis of N-oxides by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. N-oxides are often thermally labile and can degrade in the high-temperature environment of the GC injection port. mzcloud.orgsimsonpharma.com This thermal degradation can lead to the in-source conversion of the N-oxide back to its parent amine, resulting in inaccurate quantification or misidentification. simsonpharma.com
To overcome this limitation, derivatization is typically required. By converting the polar N-oxide group into a more volatile and thermally stable derivative, such as a silylated derivative, successful analysis by GC-MS can be achieved. madbarn.com However, due to the simpler sample preparation and direct compatibility, LC-MS/MS remains the more common and preferred technique for the analysis of Fenspiride N-Oxide.
Understanding the fragmentation pathways of Fenspiride N-Oxide in a mass spectrometer is crucial for developing selective and reliable analytical methods. In tandem mass spectrometry, collision-induced dissociation (CID) is used to break precursor ions into characteristic product ions.
For Fenspiride N-Oxide, two primary fragmentation pathways are expected:
Deoxygenation : A characteristic fragmentation of N-oxides is the loss of the oxygen atom from the protonated molecule, resulting in a product ion with a mass 16 Da lower than the precursor ([M+H-16]⁺). nih.gov This corresponds to the formation of the protonated Fenspiride molecule.
Phenethyl Group Cleavage : Cleavage of the bond between the piperidine (B6355638) ring nitrogen and the phenethyl group results in the formation of a stable phenethyl cation (C₈H₉⁺) at m/z 105.
The use of this compound is instrumental in confirming these pathways. researchgate.net Since the deuterium labels are on the phenyl ring, the phenethyl fragment ion is observed at m/z 110. The deoxygenation product ion is observed at m/z 266 ([M+H-16]⁺). The predictable mass shifts of these fragments upon deuterium labeling provide definitive evidence for the proposed fragmentation structures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Method Validation Parameters in Analytical Research (excluding specific LOQ/LOD values)
The validation of any bioanalytical method is essential to ensure its reliability and reproducibility for its intended purpose. When using this compound as an internal standard, method validation assesses several key parameters according to regulatory guidelines.
Selectivity and Specificity : The method must demonstrate the ability to unequivocally measure the analyte, Fenspiride N-Oxide, in the presence of other components in the sample matrix, including endogenous substances, other metabolites, and degradation products. nih.gov
Accuracy : Accuracy reflects the closeness of the mean test results to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples prepared at multiple concentration levels and is typically expressed as the percentage of the nominal concentration.
Precision : Precision measures the degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (%CV).
Recovery : The extraction recovery of the analyte from the biological matrix is evaluated to ensure the extraction process is efficient and consistent. The use of a stable isotope-labeled internal standard like this compound helps to correct for variability in recovery.
Matrix Effect : This parameter assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. This compound is crucial for compensating for potential ion suppression or enhancement.
Stability : The stability of Fenspiride N-Oxide is evaluated in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure that the concentration does not change from sample collection to analysis.
Specificity and Selectivity
In quantitative bioanalysis, specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix constituents. The use of this compound is instrumental in achieving high specificity and selectivity in LC-MS/MS assays.
Because this compound is nearly chemically identical to Fenspiride N-Oxide, it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference from its five deuterium atoms, it produces a distinct precursor ion and subsequent product ions. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, effectively eliminating interference from endogenous matrix components and ensuring that the detected signal originates solely from the target analyte.
Linearity and Calibration Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This compound is crucial for establishing a reliable calibration curve over a defined concentration range. A fixed amount of the internal standard is added to every calibration standard and unknown sample. By calculating the ratio of the analyte's response to the internal standard's response, variability introduced during sample preparation and injection can be normalized.
This ratiometric approach corrects for potential sample-to-sample variations, leading to a highly linear relationship between the response ratio and the analyte concentration. For a related compound, fenspiride, a typical bioanalytical method demonstrated a quantification range of 2-500 ng/mL in human plasma. researchgate.net An assay for Fenspiride N-Oxide using its deuterated internal standard would be expected to achieve a similarly broad and clinically relevant calibration range.
Table 1: Illustrative Calibration Curve Parameters for a Bioanalytical Method
| Parameter | Value |
|---|---|
| Analyte | Fenspiride N-Oxide |
| Internal Standard | This compound |
| Typical Calibration Range | 2.0 - 500.0 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Accuracy and Precision
Accuracy refers to the closeness of measured values to the true value, while precision describes the reproducibility of measurements. The incorporation of this compound as an internal standard significantly enhances both accuracy and precision by compensating for procedural losses or variations during sample extraction, handling, and injection.
Validation protocols typically assess accuracy and precision at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. In a validated method for the parent compound fenspiride, the within-run and between-run precision was reported to be less than 9.5%, with accuracy ranging from 91.5% to 112.4%. researchgate.net Similar performance would be the target for an assay using this compound.
Table 2: Representative Accuracy and Precision Data for Quality Control Samples
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% of Nominal) |
|---|---|---|---|---|
| LLOQ | 2.0 | < 15.0 | < 15.0 | 85.0 - 115.0 |
| Low | 6.0 | < 10.0 | < 10.0 | 90.0 - 110.0 |
| Medium | 100.0 | < 10.0 | < 10.0 | 90.0 - 110.0 |
| High | 400.0 | < 10.0 | < 10.0 | 90.0 - 110.0 |
Stability of this compound in Analytical Matrices
For an internal standard to be reliable, it must be stable under the same conditions as the analyte throughout the sample lifecycle—from collection and storage to final analysis. Therefore, the stability of this compound is rigorously evaluated in the relevant biological matrix (e.g., plasma, urine) under various conditions. These evaluations typically include:
Freeze-Thaw Stability: Assessing degradation after multiple cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Determining stability at room temperature for the duration of sample preparation.
Long-Term Storage Stability: Evaluating stability under frozen conditions (e.g., -70°C) for an extended period. researchgate.net
Post-Preparative Stability: Ensuring stability in the autosampler before injection.
The stability of this compound must parallel that of the non-labeled Fenspiride N-Oxide to ensure that the analyte-to-internal standard ratio remains constant and unaffected by storage or handling, thereby guaranteeing the integrity of the quantitative data.
Utilization in Preclinical and In Vitro ADME Studies (methodological focus)
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict a compound's pharmacokinetic properties. bioduro.com The accurate quantification of both the parent drug and its metabolites is central to these assays, and this is where analytical methods using this compound as an internal standard are methodologically indispensable.
In these studies, Fenspiride might be incubated with various biological systems to model physiological processes. The role of the analytical method is to quantify the formation of metabolites like Fenspiride N-Oxide. Key in vitro ADME assays where this methodology is applied include:
Metabolic Stability Assays: In incubations with liver microsomes or hepatocytes, the rate of disappearance of the parent drug (Fenspiride) and the rate of appearance of metabolites (Fenspiride N-Oxide) are measured over time. bioduro.com Accurate quantification using this compound allows for the calculation of intrinsic clearance and prediction of hepatic clearance in vivo.
Metabolite Identification and Profiling: By analyzing samples from incubations with liver S9 fractions or hepatocytes, researchers can identify the primary metabolic pathways. The use of an internal standard for a suspected major metabolite like Fenspiride N-Oxide enables its confident identification and quantification across different species or test systems.
Reaction Phenotyping: These studies aim to identify the specific enzymes (e.g., cytochrome P450 isoforms) responsible for a drug's metabolism. bioduro.com An analytical method employing this compound would be used to precisely measure the formation of Fenspiride N-Oxide in the presence of specific chemical inhibitors or recombinant enzymes, thereby pinpointing the metabolic pathway.
In all these preclinical applications, the methodology hinges on the analytical method's ability to provide reliable quantitative data. The use of this compound ensures that the data generated from these in vitro systems are accurate and robust, forming a solid foundation for predicting the drug's behavior in more complex in vivo models.
Computational and Spectroscopic Approaches for Fenspiride N Oxide Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including drug metabolites like Fenspiride-d5 N-Oxide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.
In the case of this compound, a suite of NMR experiments, including ¹H (proton), ¹³C (carbon-13), and ²H (deuterium) NMR, would be utilized.
¹H NMR spectroscopy would be instrumental in mapping the proton environment of the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals would allow for the assignment of protons to specific positions on the fenspiride (B195470) core structure. The introduction of the N-oxide functionality and the deuterium atoms would induce subtle but measurable changes in the chemical shifts of nearby protons compared to the parent fenspiride molecule.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl). The N-oxidation would notably affect the chemical shifts of the carbon atoms in the piperidine (B6355638) ring adjacent to the nitrogen atom.
²H NMR spectroscopy is specifically used to confirm the location of the deuterium atoms. The presence of a signal in the ²H NMR spectrum at a particular chemical shift directly corresponds to a site of deuteration. This is a definitive method for verifying the position of the isotopic labels.
Illustrative ¹H NMR Data for this compound
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.20-7.40 | Multiplet | 5H |
| Phenethyl CH₂ | 2.80-3.00 | Multiplet | 4H |
| Piperidine CH₂ (adjacent to N-oxide) | 3.10-3.30 | Multiplet | 4H |
| Piperidine CH₂ (other) | 1.70-1.90 | Multiplet | 4H |
This table is illustrative and represents expected values based on the structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in N-Oxide Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy is particularly useful for identifying the presence of the N-oxide functional group. The N-O bond has a characteristic stretching vibration that appears in a specific region of the IR spectrum. For aromatic N-oxides, a strong absorption band is typically observed in the range of 1200-1300 cm⁻¹. acs.org This would be a key diagnostic peak to confirm the N-oxidation of fenspiride. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and the C=O stretching of the oxazolidinone ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of the molecule, particularly the conjugated systems. The aromatic ring in this compound is the primary chromophore. Benzene (B151609) and its derivatives typically show a series of absorption bands in the UV region. libretexts.org The introduction of the N-oxide group, which can participate in resonance with the aromatic system, would be expected to cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and potentially an increase in the molar absorptivity (hyperchromic effect) compared to fenspiride. researchgate.net
Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Feature | Approximate Wavenumber/Wavelength |
| IR Spectroscopy | N-O Stretch | 1200-1300 cm⁻¹ |
| IR Spectroscopy | C=O Stretch (oxazolidinone) | ~1750 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* transitions (aromatic) | 250-280 nm |
This table is illustrative and represents expected values based on known data for similar functional groups.
Molecular Modeling and Docking Studies of N-Oxide Interactions with Enzymes
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological macromolecule, typically an enzyme. These studies are crucial for understanding the metabolic fate of a drug and for predicting potential drug-drug interactions.
The N-oxidation of many drugs is catalyzed by cytochrome P450 (CYP) enzymes. acs.orgnih.gov Molecular docking simulations could be employed to predict the binding orientation of this compound within the active site of various CYP isoforms. The docking process involves generating a three-dimensional model of the ligand and placing it into the binding pocket of the enzyme's crystal structure in various conformations. A scoring function is then used to estimate the binding affinity for each pose.
These studies can help to:
Identify the key amino acid residues in the enzyme's active site that interact with the ligand.
Predict the preferred binding mode of the metabolite.
Provide a rational basis for the observed metabolic profile of the parent drug.
Assess whether the N-oxide metabolite is likely to be a substrate or an inhibitor of other metabolizing enzymes.
For this compound, docking studies would likely investigate its interactions with major drug-metabolizing CYP enzymes. The results would be presented in terms of binding energies and visualizations of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the metabolite and the enzyme.
Quantum Chemical Calculations to Predict N-Oxidation Energetics and Mechanisms
Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules and to calculate their properties and reactivity. These methods can provide detailed insights into the energetics and mechanisms of chemical reactions, such as the N-oxidation of fenspiride.
By employing methods like Density Functional Theory (DFT), it is possible to:
Calculate the geometries of the reactant (fenspiride), the transition state, and the product (Fenspiride N-Oxide).
Determine the activation energy of the N-oxidation reaction, which provides a measure of the reaction rate.
Investigate the electronic changes that occur during the reaction, providing a detailed mechanistic picture.
These calculations can help to rationalize why N-oxidation occurs at a specific nitrogen atom in the fenspiride molecule and can be used to predict the relative likelihood of different metabolic pathways. acs.orgnih.gov For example, by comparing the calculated activation energies for N-oxidation versus other potential metabolic reactions (e.g., aromatic hydroxylation), one can predict the major metabolites of fenspiride. The inclusion of deuterium atoms in the model would have a negligible effect on the calculated energetics.
Future Research Directions and Translational Impact in Chemical Biology
Development of Novel Synthetic Routes for Complex Deuterated N-Oxides
The synthesis of complex deuterated N-oxides like Fenspiride-d5 N-Oxide presents a significant challenge that drives innovation in synthetic organic chemistry. Future research in this area is likely to focus on developing more efficient, selective, and scalable synthetic routes.
Current Approaches and Future Innovations:
The synthesis of this compound conceptually involves two key transformations: deuteration of the fenspiride (B195470) backbone and subsequent N-oxidation.
Deuteration Strategies: The introduction of deuterium (B1214612) atoms onto the phenethyl group of fenspiride can be achieved through various methods. Traditional approaches might involve the use of deuterated starting materials, such as deuterated benzene (B151609) or phenethyl bromide, in a multi-step synthesis. However, more advanced and efficient methods are a key area of research. These include:
Catalytic Hydrogen Isotope Exchange (HIE): This technique utilizes transition metal catalysts, such as iridium or palladium, to facilitate the direct exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The development of more selective and robust catalysts for late-stage deuteration of complex molecules is a promising avenue.
Metal-Free Deuteration: Recent advancements have explored metal-free methods for the deuteration of N-heterocycles, which could be adapted for the piperidine (B6355638) ring of fenspiride, although the primary interest for Fenspiride-d5 is deuteration on the phenethyl moiety.
N-Oxidation Methods: The conversion of the tertiary amine in Fenspiride-d5 to its corresponding N-oxide can be accomplished using various oxidizing agents. Common reagents include:
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for N-oxidation.
Hydrogen peroxide: In the presence of catalysts, hydrogen peroxide is a greener alternative for N-oxidation.
Future research will likely focus on combining these steps in a more streamlined fashion, possibly through one-pot procedures or tandem catalytic cycles. The development of chemo- and regioselective methods will be crucial to avoid unwanted side reactions on the fenspiride scaffold.
Data on Synthetic Precursors:
| Compound | Molecular Formula | Role in Synthesis |
| Fenspiride-d5 | C₁₅H₁₅D₅N₂O₂ | Deuterated precursor for N-oxidation |
| Deuterated Phenethyl Bromide | C₈H₂D₅Br | Potential deuterated starting material |
| meta-Chloroperoxybenzoic acid | C₇H₅ClO₃ | Oxidizing agent for N-oxidation |
Advancements in Microanalytical Techniques for Ultra-Trace N-Oxide Detection
The ability to detect and quantify minute amounts of this compound in complex biological matrices is paramount for its use in chemical biology research. Future advancements in microanalytical techniques will be critical for enhancing the sensitivity and specificity of its detection.
Current State-of-the-Art and Future Prospects:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of drug metabolites. acs.org The inherent properties of this compound make it particularly well-suited for this technique.
Exploiting the Isotopic Label: The five deuterium atoms in this compound provide a distinct mass shift compared to its endogenous, non-deuterated counterpart. This mass difference is readily detectable by mass spectrometry and allows for highly selective and sensitive quantification, even in the presence of complex biological matrices. This is a key principle in using stable isotope-labeled compounds as internal standards for pharmacokinetic studies.
Soft Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like N-oxides. Future developments may focus on optimizing ESI conditions to minimize in-source fragmentation or conversion of the N-oxide back to the parent amine.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, further enhancing the specificity of detection and aiding in the structural elucidation of unknown metabolites.
Future research will likely focus on the miniaturization of analytical systems, such as the development of microfluidic devices coupled to mass spectrometry (chip-based LC-MS), which would allow for the analysis of even smaller sample volumes with increased throughput. Additionally, novel ionization techniques that further reduce matrix effects and enhance ionization efficiency for N-oxides are an active area of investigation.
Key Analytical Parameters:
| Analytical Technique | Advantage for this compound Detection |
| LC-MS/MS | High sensitivity and selectivity, ideal for quantification in biological samples. |
| High-Resolution Mass Spectrometry | Provides accurate mass measurements for unambiguous identification. |
| Stable Isotope Labeling | The d5-label allows for clear differentiation from endogenous compounds. |
Mechanistic Elucidation of Less-Common N-Oxidation Pathways
While N-oxidation is a recognized metabolic pathway, the specific enzymes and mechanisms involved in the biotransformation of complex molecules like fenspiride are not always well understood. This compound can serve as a valuable tool to probe these less-common N-oxidation pathways.
Enzymology of N-Oxidation:
The N-oxidation of tertiary amines is primarily catalyzed by two families of enzymes:
Cytochrome P450 (CYP) enzymes: These heme-containing monooxygenases are major players in drug metabolism. The mechanism of N-oxidation by CYPs can proceed through different pathways, including a single-electron transfer (SET) mechanism.
Flavin-containing monooxygenases (FMOs): These enzymes also catalyze the N-oxidation of a wide range of xenobiotics. The FMO-catalyzed reaction is thought to proceed via a concerted, SN2-type mechanism. musechem.com
Research Applications of this compound:
In Vitro Metabolism Studies: By incubating Fenspiride-d5 with various recombinant human CYP and FMO enzymes, researchers can identify the specific isoforms responsible for its N-oxidation. The use of the deuterated analog helps in distinguishing it from any potential background interference.
Kinetic Isotope Effect Studies: The presence of deuterium atoms on the carbon atoms adjacent to the nitrogen can, in some cases, influence the rate of metabolism. Studying the kinetic isotope effect (KIE) can provide insights into the rate-limiting step of the enzymatic reaction and help to differentiate between different proposed mechanisms.
Future research in this area will likely involve a combination of experimental and computational approaches. Molecular modeling and docking studies can be used to predict how Fenspiride-d5 binds to the active sites of different metabolizing enzymes, complementing the experimental data from in vitro metabolism studies.
The Role of this compound in Cross-Disciplinary Academic Collaborations
Isotopically labeled compounds are powerful tools that can foster collaborations between researchers in diverse scientific disciplines. This compound, as a specific and stable-isotope labeled metabolite, has the potential to be at the center of such cross-disciplinary efforts.
Fostering Collaborative Research:
Chemical Biology and Pharmacology: Chemical biologists can synthesize this compound, providing a crucial tool for pharmacologists to study the absorption, distribution, metabolism, and excretion (ADME) of fenspiride. The deuterated N-oxide can be used as an analytical standard for quantifying the formation of this metabolite in vivo and in vitro.
Toxicology and Drug Metabolism: Collaborations between toxicologists and drug metabolism scientists can utilize this compound to investigate the potential role of N-oxidation in any observed toxicity of fenspiride. The stable isotope label allows for precise tracking and quantification of this metabolic pathway.
Academia-Industry Partnerships: The development and application of isotopically labeled standards often involve collaborations between academic research groups and the pharmaceutical industry. acs.org Academic labs may focus on developing novel synthetic methods or exploring fundamental metabolic pathways, while industry partners can provide the resources and context for applying these tools in drug development. acs.org
The availability of well-characterized, isotopically labeled metabolites like this compound can catalyze new research projects that bridge the gap between fundamental chemistry and applied biomedical science. These collaborations are essential for advancing our understanding of drug action and for the development of safer and more effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
